4-(Thiazol-2-yloxy)phenylamine
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Overview
Description
“4-(Thiazol-2-yloxy)phenylamine” is a chemical compound with the CAS Number: 105350-49-0 . Its IUPAC name is 4-((1H-1lambda3-thiazol-2-yl)oxy)aniline . The compound has a molecular weight of 193.25 .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring attached to a phenylamine group via an oxygen atom . The InChI code for this compound is 1S/C9H9N2OS/c10-7-1-3-8(4-2-7)12-9-11-5-6-13-9/h1-6,13H,10H2 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 193.25 . The compound is stored at room temperature .
Scientific Research Applications
Thiazolidinones and Thiazole Derivatives in Medicinal Chemistry
Thiazolidinones and thiazole derivatives are crucial scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. These heterocyclic compounds have been extensively studied for their pharmacological potentials, including antioxidant, anticancer, anti-inflammatory, antidiabetic, antimicrobial, and antiviral properties. The structural diversity and the presence of sulfur and nitrogen in their rings contribute significantly to their biological activities. For instance, the bioactivity of thiazolidin-4-ones, closely related to 4-(Thiazol-2-yloxy)phenylamine, has been reviewed, highlighting their significance in the development of more efficient drug agents through structure optimization (Mech, Kurowska, & Trotsko, 2021).
Chemical Transformations and Biological Properties
The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, are vital for understanding their chemical and biological properties. These derivatives exhibit a range of biological activities such as insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, and antihypertensive effects. The review of such chemical transformations provides insights into the synthetic methodologies and the potential of these compounds in medicinal chemistry (Abdurakhmanova et al., 2018).
Hybrid Molecules in Anticancer Drug Design
The design of hybrid molecules incorporating thiazolidinone structures, similar to this compound, has been a focus in anticancer drug development. These studies emphasize the application of molecular hybridization methodologies to create novel small molecules with anticancer activities. The integration of thiazolidinone cores with approved drugs, natural compounds, and other heterocyclic scaffolds aims at generating lead compounds with enhanced efficacy against cancer (Roszczenko et al., 2022).
Green Synthesis and Biological Evaluation
The green synthesis of thiazolidinone derivatives highlights the importance of environmentally friendly approaches in the development of new compounds with significant biological activities. Microwave-assisted synthesis has been utilized for the efficient production of thiazolidinone derivatives, demonstrating their antibacterial, antitubercular, anticancer, and antifungal activities. Such eco-friendly methodologies not only reduce the environmental impact but also provide a sustainable route to novel therapeutic agents (JacqulineRosy et al., 2019).
Future Directions
The future directions for the study of 4-(Thiazol-2-yloxy)phenylamine and related compounds could involve further exploration of their potential as anti-cancer agents . Additionally, more research could be conducted to understand their synthesis, chemical reactions, and physical and chemical properties.
Mechanism of Action
Target of Action
Thiazole derivatives, which include 4-(thiazol-2-yloxy)phenylamine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring, a key component of this compound, is known for its aromaticity characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The thiazole ring, a key component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been associated with diverse biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
It is known that the thiazole ring, a key component of this compound, should be stored in a dark place, under an inert atmosphere . These conditions may influence the action, efficacy, and stability of this compound.
Properties
IUPAC Name |
4-(1,3-thiazol-2-yloxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c10-7-1-3-8(4-2-7)12-9-11-5-6-13-9/h1-6H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEZUUNVYCTDRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655922 |
Source
|
Record name | 4-[(1,3-Thiazol-2-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105350-49-0 |
Source
|
Record name | 4-[(1,3-Thiazol-2-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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